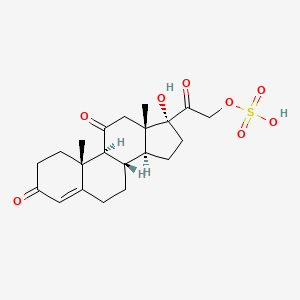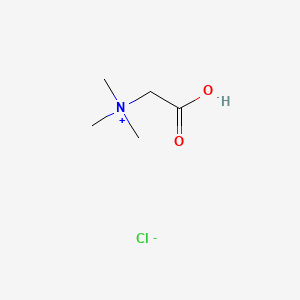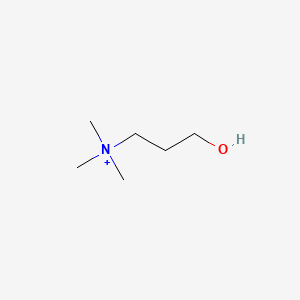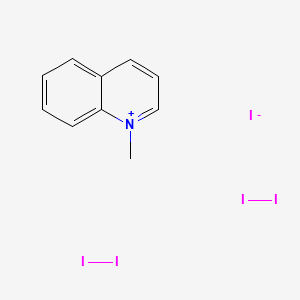
Cortisone sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cortisone sulfate is a naturally occurring corticosteroid metabolite and a derivative of cortisone. It is a pregnene (21-carbon) steroid hormone that plays a significant role in various physiological processes. This compound is often used in pharmaceutical applications due to its anti-inflammatory and immunosuppressive properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cortisone sulfate typically involves the sulfation of cortisone. This process can be achieved through the reaction of cortisone with sulfur trioxide-pyridine complex in an appropriate solvent such as pyridine or dimethylformamide. The reaction is usually carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Cortisone sulfate undergoes various chemical reactions, including:
Oxidation: Conversion to cortisone or other oxidized derivatives.
Reduction: Reduction to form hydrothis compound.
Substitution: Sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Cortisone, 11-dehydrocorticosterone.
Reduction: Hydrothis compound.
Substitution: Various substituted corticosteroid derivatives.
科学的研究の応用
Cortisone sulfate has a wide range of applications in scientific research, including:
作用機序
Cortisone sulfate exerts its effects by binding to glucocorticoid receptors in target cells. Upon binding, the this compound-receptor complex translocates to the nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. This leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory proteins .
類似化合物との比較
Similar Compounds
Cortisol: The active form of cortisone, with similar anti-inflammatory properties.
Hydrocortisone: Another active form of cortisone, commonly used in topical formulations.
Prednisolone: A synthetic corticosteroid with higher potency than cortisone.
Uniqueness
Cortisone sulfate is unique due to its specific sulfation, which affects its solubility, stability, and bioavailability. This modification allows for different pharmacokinetic properties compared to its non-sulfated counterparts, making it suitable for specific therapeutic applications .
特性
CAS番号 |
912-25-4 |
|---|---|
分子式 |
C21H28O8S |
分子量 |
440.5 g/mol |
IUPAC名 |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate |
InChI |
InChI=1S/C21H28O8S/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19/h9,14-15,18,25H,3-8,10-11H2,1-2H3,(H,26,27,28)/t14-,15-,18+,19-,20-,21-/m0/s1 |
InChIキー |
IWIJFUQFXLWZIA-ZPOLXVRWSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)O)O)C |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C |
同義語 |
cortisone sulfate cortisone sulfate, 1,2-T2-labeled cortisone sulfate, 4-(14)C-labeled cortisone sulfate, sodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-[(9R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1200058.png)




![17-ethyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1200067.png)
![8-(Phenylamino)-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid](/img/structure/B1200069.png)




![6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1200077.png)
